2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H14O . It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol consists of a tetrahydronaphthalene ring with a methyl group and a hydroxyl group attached . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Stereoselective Reduction
Research by Tippett and Massy-Westropp (1993) explored the stereoselectivity of reduction of tetrahydronaphthalenes, including derivatives similar to 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. They investigated catalytic hydrogenation and lithium in ammonia solutions, finding that serrulatane derivatives underwent highly stereoselective catalytic reduction, yielding cis products. Such findings are significant in the context of stereoselective synthesis, an essential aspect of creating specific isomers of pharmaceutical compounds (Tippett & Massy-Westropp, 1993).
Synthesis of Cardiovascular Agents
Miyake et al. (1983) synthesized various derivatives of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol as part of their search for cardiovascular agents. Their study highlights the potential of tetrahydronaphthalene derivatives in developing drugs that can impact cardiovascular health, including vasodilating activity and β-blocking activity (Miyake et al., 1983).
Synthesis of 2-Amino Tetrahydronaphthalene Derivatives
Göksu et al. (2003) described a method for synthesizing 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, which is closely related to 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Their method involved a multi-step process and highlights the compound's relevance in organic synthesis, particularly in creating complex molecules with potential biological activities (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Exploring DA1 Dopamine Agonist Activity
Nichols et al. (1984) investigated the dopamine agonist activity of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, a compound structurally similar to 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This research is particularly relevant in the context of understanding how structural modifications can impact biological activity, especially concerning dopamine receptors (Nichols, Jacob, Hoffman, Kohli, & Glock, 1984).
Potential in Tumor Research and Therapy
Berardi et al. (2005) synthesized N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives, demonstrating antiproliferative activity in rat C6 glioma cells. This indicates a potential application of such compounds in tumor research and therapy, showing how structural relatives of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be significant in oncology (Berardi et al., 2005).
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11-12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUJQRABWPODKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268559 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301268559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
CAS RN |
32281-70-2 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32281-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301268559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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